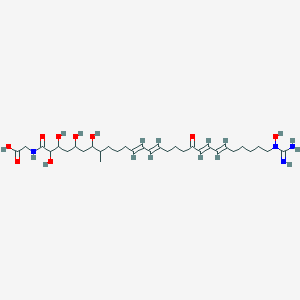![molecular formula C17H21N3O2 B039752 isoindole-1,3-dione;2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine CAS No. 119812-51-0](/img/structure/B39752.png)
isoindole-1,3-dione;2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine
Vue d'ensemble
Description
Phthalimide DBU salt, also known as Phthalimide 1,8-Diazabicyclo[5.4.0]undec-7-ene salt, is a compound with the molecular formula C17H21N3O2 and a molecular weight of 299.37 g/mol . It is a white to almost white powder or crystalline solid that is used in various chemical reactions and research applications .
Méthodes De Préparation
Phthalimide DBU salt can be synthesized through several methods. One common synthetic route involves the reaction of phthalimide with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in an appropriate solvent such as dichloromethane . The reaction is typically carried out at room temperature under an inert atmosphere to prevent moisture from affecting the reaction .
Industrial production methods for phthalimide DBU salt often involve the use of continuous processes to ensure high yield and purity. For example, phthalimide can be produced from phthalic anhydride and ammonia through a vertical reaction tube process, where molten phthalic anhydride and excess ammonia react at elevated temperatures .
Analyse Des Réactions Chimiques
Phthalimide DBU salt undergoes various types of chemical reactions, including:
Substitution: Phthalimide DBU salt can participate in substitution reactions, where the phthalimide moiety is replaced by other functional groups.
Common reagents used in these reactions include halogens (Cl2, Br2, I2), alkali metal hydroxides (e.g., KOH), and hydrazine . Major products formed from these reactions include N-halo derivatives, primary amines, and various substituted phthalimides .
Applications De Recherche Scientifique
Phthalimide DBU salt has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of phthalimide DBU salt involves its ability to act as a nucleophile in various chemical reactions. The DBU moiety provides a strong base that can deprotonate the phthalimide, generating a reactive intermediate that can participate in further reactions . This reactivity is crucial for its use in synthetic chemistry and other applications.
Comparaison Avec Des Composés Similaires
Phthalimide DBU salt can be compared with other similar compounds such as:
Potassium phthalimide: Used in the Gabriel synthesis for the preparation of primary amines.
N-bromophthalimide: Formed by the reaction of phthalimide with bromine, used in various oxidation reactions.
N-chlorophthalimide: Similar to N-bromophthalimide but formed with chlorine.
Propriétés
IUPAC Name |
isoindole-1,3-dione;2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2.C8H5NO2/c1-2-5-9-10-6-4-8-11(9)7-3-1;10-7-5-3-1-2-4-6(5)8(11)9-7/h1-8H2;1-4H,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLFUSYFCQXDQCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NCCCN2CC1.C1=CC=C2C(=C1)C(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119812-51-0 | |
| Record name | Phthalimide DBU Salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-methyl-N-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]undecanamide](/img/structure/B39673.png)













